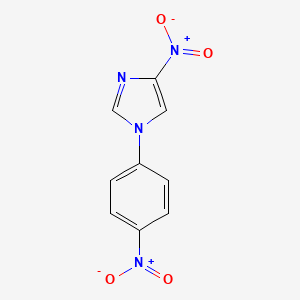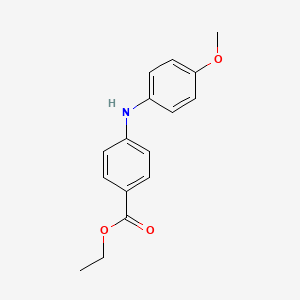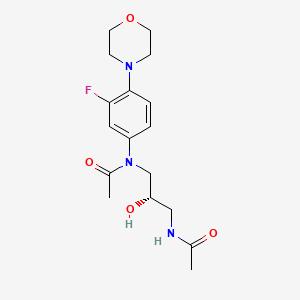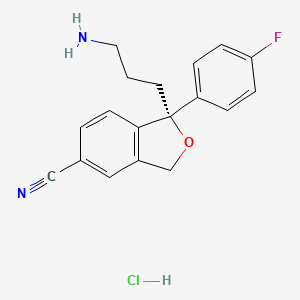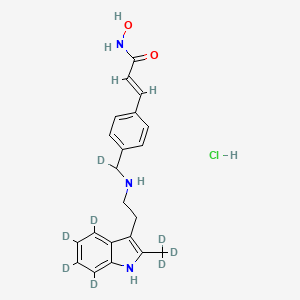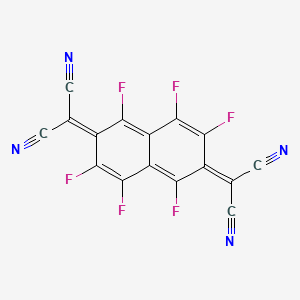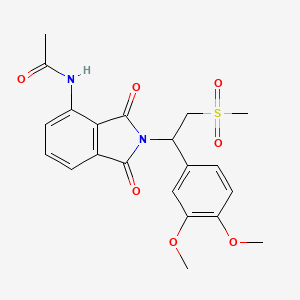![molecular formula C26H41NO2S B13846774 1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene](/img/structure/B13846774.png)
1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene is a complex organic compound characterized by its unique structure, which includes an isocyano group, a sulfonyl group, and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene typically involves multiple steps, starting from simpler organic molecules. One common approach is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution to introduce the sulfonyl and isocyano groups. The reaction conditions often involve the use of strong electrophiles and catalysts to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene involves its interaction with molecular targets through its functional groups. The isocyano group can act as a nucleophile, while the sulfonyl group can participate in various chemical reactions. These interactions can affect biological pathways and processes, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(Z)-1-[(1-isocyanooctadec-9-enyl)sulfonyl]-4-methylbenzene: A similar compound with a different geometric configuration.
1-[(1-isocyanoethyl)sulfonyl]-4-methylbenzene: A compound with a shorter aliphatic chain.
Uniqueness
1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene is unique due to its specific geometric configuration and the presence of both an isocyano group and a long aliphatic chain.
Properties
Molecular Formula |
C26H41NO2S |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C26H41NO2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(27-3)30(28,29)25-22-20-24(2)21-23-25/h11-12,20-23,26H,4-10,13-19H2,1-2H3/b12-11+ |
InChI Key |
XWWPXUJCBNBLAZ-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


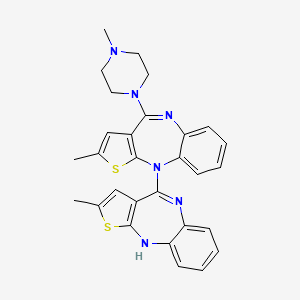
![trans-Dichlorodenafil; 5-[5-[(1E)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13846703.png)
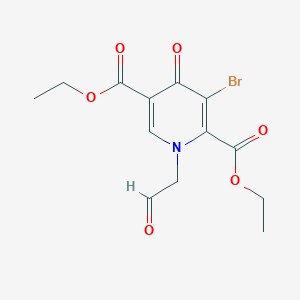
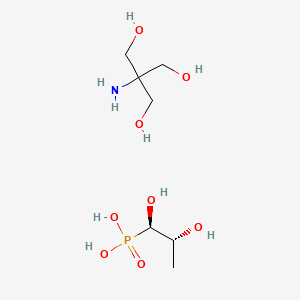
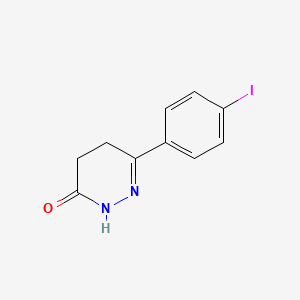
![7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13846733.png)
